Methyl tuberonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

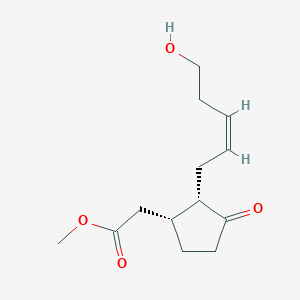

Methyl tuberonate is a methyl ester derived from tuberonic acid. It has a role as a plant metabolite. It is a methyl ester, a member of cyclopentanones, a primary alcohol and a homoallylic alcohol. It derives from a tuberonic acid.

Aplicaciones Científicas De Investigación

Synthesis of Methyl Tuberonate

This compound can be synthesized through various methods, including enantioselective synthesis. The synthesis process typically involves several steps to ensure high purity and yield. For instance, one method utilizes a Wittig reaction followed by transesterification to produce the desired compound efficiently. The overall synthesis can involve up to 19 steps with an average yield of around 7% .

Table 1: Synthesis Overview of this compound

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1 | Wittig Reaction | 88% | |

| 2 | Transesterification | >99% | |

| 3 | Final Purification | 7% |

Biological Activities

This compound has been identified as a potent bioactive molecule with significant implications in plant growth regulation and defense mechanisms. It exhibits similar biological activities to other jasmonates, which are known for their roles in plant stress responses and development.

Plant Growth Regulation

Research indicates that this compound acts as a plant growth regulator, influencing various physiological processes such as tuber formation in potatoes. In controlled experiments, application of this compound resulted in enhanced tuber induction compared to untreated controls .

Plant Defense Mechanisms

This compound is also implicated in plant defense against pathogens and pests. Studies have shown that it can activate defense signaling pathways, leading to increased resistance against biotic stressors. For example, it has been linked to the production of secondary metabolites that deter herbivory and enhance overall plant resilience .

Case Studies

Several case studies highlight the practical applications of this compound in agricultural and biotechnological contexts.

Tuber Induction in Potatoes

A notable study demonstrated that the application of this compound significantly improved the yield and quality of potato tubers under various environmental conditions. The treated plants exhibited a higher rate of tuber formation and better resistance to common pathogens .

Enhancing Plant Stress Tolerance

In another study involving tomato plants, this compound treatment resulted in enhanced tolerance to drought stress. The treated plants maintained higher levels of chlorophyll and reduced water loss compared to control groups, indicating its potential as a tool for improving crop resilience under climate stress conditions .

Propiedades

Fórmula molecular |

C13H20O4 |

|---|---|

Peso molecular |

240.29 g/mol |

Nombre IUPAC |

methyl 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2-/t10-,11+/m1/s1 |

Clave InChI |

XCZTYYQNVNLGKI-UZAOFVRNSA-N |

SMILES isomérico |

COC(=O)C[C@H]1CCC(=O)[C@H]1C/C=C\CCO |

SMILES canónico |

COC(=O)CC1CCC(=O)C1CC=CCCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.